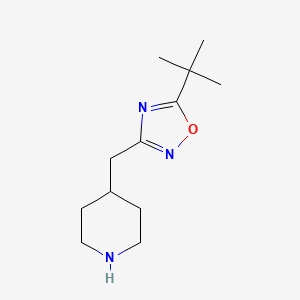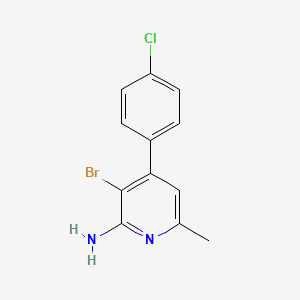
3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanoic acid is a synthetic organic compound that belongs to the class of phthalazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanoic acid typically involves the bromination of a phthalazinone precursor followed by a series of chemical reactions to introduce the propanoic acid moiety. The reaction conditions may include the use of brominating agents such as N-bromosuccinimide (NBS) and various solvents and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving phthalazinone derivatives.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phthalazinone core play crucial roles in binding to these targets and modulating their activity. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone derivatives: Compounds with similar core structures but different substituents.
Bromo-substituted compounds: Molecules with bromine atoms attached to aromatic rings.
Uniqueness
3-(7-Bromo-1-oxophthalazin-2(1H)-yl)propanoic acid is unique due to its specific combination of a bromine atom and a phthalazinone core, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Conclusion
This compound is a compound with potential applications in various scientific fields. Its synthesis, chemical reactivity, and mechanism of action make it an interesting subject for further research. For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
Molecular Formula |
C11H9BrN2O3 |
|---|---|
Molecular Weight |
297.10 g/mol |
IUPAC Name |
3-(7-bromo-1-oxophthalazin-2-yl)propanoic acid |
InChI |
InChI=1S/C11H9BrN2O3/c12-8-2-1-7-6-13-14(4-3-10(15)16)11(17)9(7)5-8/h1-2,5-6H,3-4H2,(H,15,16) |
InChI Key |
ZUFXIHGEISDCPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(N=C2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![tert-Butyl 1-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11786441.png)


